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molecular formula C21H38O4 B8651805 2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate CAS No. 28376-49-0

2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate

Cat. No. B8651805
M. Wt: 354.5 g/mol
InChI Key: SNGHFIBJQSRXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07029750B2

Procedure details

In a mixed solution of 75 parts of dodecyl methacrylate and 25 parts of methyl methacrylate, 0.1 parts of azobisdimethylvaleronitrile was dissolved. In the mixture, a mixed solution of 2.0 parts of sodium dodecylbenzenesulfonate and 300 parts of distilled water was added and, after stirring using a homomixer at 10000 rpm for 4 minutes, it was passed through a homogenizer twice at a pressure of 300 kg/cm2 to obtain a stable dodecyl methacrylate/methylmethacrylate preliminary dispersion. This dispersion was then charged into a separable flask equipped with a stirrer, a condenser, a thermocouple and a nitrogen inlet, and the mixture was raised to an internal temperature of 80° C. in a nitrogen gas flow and stirred for 3 hours for radical polymerization to obtain a dodecyl methacrylate/methyl methacrylate copolymer particle dispersion (hereunder referred to as P-2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
75
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
azobisdimethylvaleronitrile
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OS(C1C=CC=CC=1)(=O)=O)CCCCCCCCCCC.[Na].O.[C:25]([O:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])(=[O:29])[C:26]([CH3:28])=[CH2:27]>C(OC)(=O)C(C)=C>[C:25]([O:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])(=[O:29])[C:26]([CH3:28])=[CH2:27].[CH3:31][O:30][C:25](=[O:29])[C:26]([CH3:28])=[CH2:27] |f:0.1,5.6,^1:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCC
Name
75
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(=C)C)(=O)OC
Name
azobisdimethylvaleronitrile
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
after stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 minutes
Duration
4 min

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCC.COC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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